2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione
Overview
Description
The compound “2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione” is an isoindole derivative with a fluorine atom at the 5-position and a 2-chloroethyl group at the 2-position. Isoindoles are a type of heterocyclic compound, consisting of a five-membered ring with two adjacent carbon atoms replaced by nitrogen and oxygen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the isoindole ring, followed by the introduction of the fluorine and 2-chloroethyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoindole ring, along with the fluorine and 2-chloroethyl substituents. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As a halogenated organic compound, this molecule could participate in various types of chemical reactions. For example, it might undergo nucleophilic substitution reactions due to the presence of the chloroethyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine and chlorine atoms could affect its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Derivative Formation
Research has led to the development of new derivatives of isoindole-1,3-dione compounds. For instance, a study demonstrated the synthesis of various polysubstituted isoindole-1,3-dione analogues, highlighting the versatility of this compound in creating new chemical entities. Another notable example includes the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which were obtained from starting materials like 3-sulfolene and involved processes such as epoxidation and cis-hydroxylation (Tan et al., 2016).
Crystal Structure Analysis
Crystallographic analysis has been extensively used to understand the structures of isoindole-1,3-dione derivatives. Studies have determined the exact structures of various derivatives, such as the epoxide and tricyclic derivatives, using X-ray diffraction analysis. This is critical for understanding the chemical properties and potential applications of these compounds (Ming-zhi et al., 2005).
Molecular Studies and Vibrational Analysis
Further research includes molecular and vibrational studies, using techniques like Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. These studies provide detailed insights into the fundamental modes of the compounds and help in understanding their structural parameters (Arjunan et al., 2009).
Photocyclization Studies
Photocyclization studies have been conducted on certain derivatives, demonstrating how the photochemical behavior of these compounds varies depending on the nature of the substituents. This research is crucial for the development of new photoreactive materials and for understanding the light-induced reactions of these compounds (Košmrlj & Šket, 2007).
Applications in Cancer Research
Isoindole-1,3-dione derivatives have also been studied for their potential anticancer activities. The effectiveness of these compounds against cancer cells varies depending on their specific substituents, and such research contributes significantly to the development of new chemotherapeutic agents (Tan et al., 2020).
Development of Novel Synthesis Methods
Research has also been focused on developing novel methods for the synthesis of isoindole-1,3-dione derivatives. This includes exploring new chemical reactions and optimizing existing processes to increase the efficiency and yield of these compounds (Y. Hai, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-chloroethyl)-5-fluoroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c11-3-4-13-9(14)7-2-1-6(12)5-8(7)10(13)15/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYATUXRRFOJLJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C2=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649596 | |
Record name | 2-(2-Chloroethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176200-91-2 | |
Record name | 2-(2-Chloroethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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